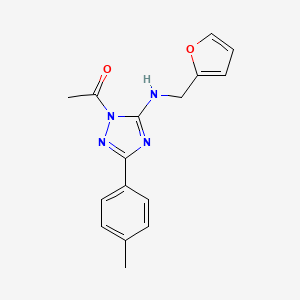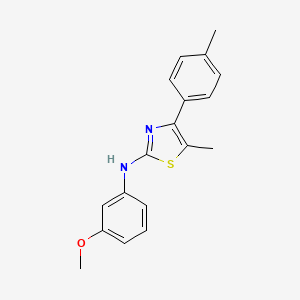
N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTA belongs to the class of thiazole compounds that have shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammation. N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine also scavenges free radicals and reduces oxidative stress, which is a major contributor to various diseases.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of inflammatory markers, such as TNF-α, IL-1β, and IL-6, in various tissues and organs. N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been shown to reduce oxidative stress and improve antioxidant status in various tissues and organs. Additionally, N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine in lab experiments is its potent anti-inflammatory and antioxidant properties. N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to be effective in various disease models, including neurodegenerative diseases and cancer. However, one of the limitations of using N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine in lab experiments is its potential toxicity and side effects. Further studies are required to determine the optimal dose and duration of N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine treatment in various disease models.
Orientations Futures
There are numerous future directions for the scientific research of N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. One potential direction is the development of N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the development of N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine-based therapeutics for the treatment of cancer. Further studies are also required to determine the optimal dose and duration of N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine treatment in various disease models. Overall, N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-7-9-14(10-8-12)17-13(2)22-18(20-17)19-15-5-4-6-16(11-15)21-3/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZQMOBXHBFMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




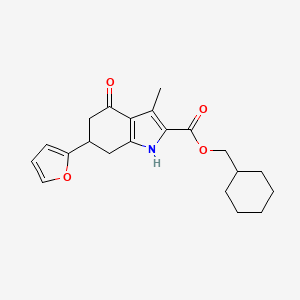
![1-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4189113.png)
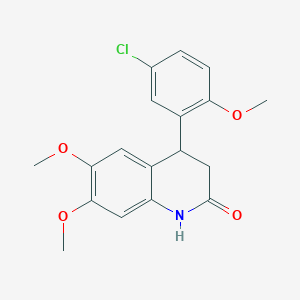
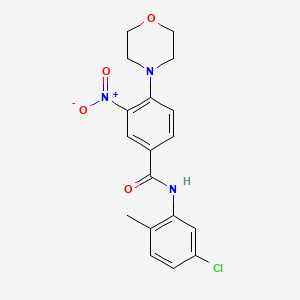
![(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4189134.png)
![N-(2-methoxyphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4189136.png)
![N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4189142.png)
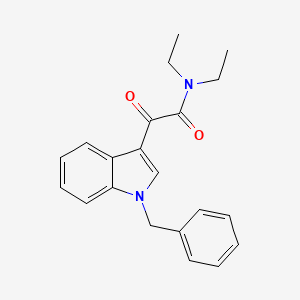
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4189163.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4189174.png)
![4-methoxy-N-{1-methyl-2-[2-(propionylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4189179.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide](/img/structure/B4189183.png)
